molecular formula C9H13F3N4O B2508439 4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-42-1

4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2508439
CAS No.: 2101196-42-1
M. Wt: 250.225
InChI Key: SSVVRNNXBLOBOZ-UHFFFAOYSA-N
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Description

4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.

    Amination and carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and specificity, while the pyrazole ring can interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and propan-2-yl groups.

    N-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and trifluoroethyl groups.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and propan-2-yl groups.

Uniqueness

The presence of the trifluoroethyl group in 4-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

IUPAC Name

4-amino-N-propan-2-yl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(2)15-8(17)7-6(13)3-14-16(7)4-9(10,11)12/h3,5H,4,13H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVRNNXBLOBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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